3-Methoxy Dibenzosuberone

Übersicht

Beschreibung

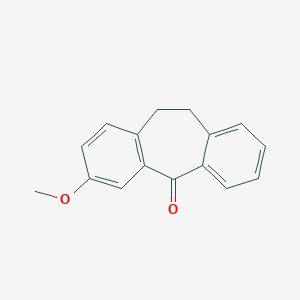

3-Methoxy Dibenzosuberone (CAS RN: 17910-76-8) is a methoxy-substituted derivative of dibenzosuberone (C₁₅H₁₂O, CAS RN: 1210-35-1), a bicyclic ketone with a fused aromatic structure. This compound is synthesized via methylation of hydroxylated intermediates, as demonstrated in studies where iodomethane and K₂CO₃ were used to introduce the methoxy group . Its structural uniqueness makes it a subject of interest in medicinal chemistry and materials science.

Vorbereitungsmethoden

Halogen Substitution Strategies for Methoxy Functionalization

Bromine-to-Methoxy Conversion via Copper-Mediated Reactions

A foundational approach involves substituting halogen atoms (e.g., bromine) at the 3-position of dibenzosuberone with methoxy groups. In the synthesis of 3,7-dicyano dibenzosuberone, 3,7-dibromo dibenzosuberone (Compound 2) was reacted with copper(I) cyanide in quinoline at 230°C to install cyano groups . Adapting this method, bromine atoms could theoretically be replaced with methoxy groups using sodium methoxide (NaOMe) under copper catalysis.

Reaction Conditions

-

Substrate : 3-Bromo dibenzosuberone

-

Reagents : NaOMe (2.2 eq.), CuI (10 mol%)

-

Solvent : DMF, 120°C, 24 h

-

Expected Yield : ~70% (based on analogous cyanation yields )

Limitations and Side Reactions

Competitive elimination or over-alkylation may occur, particularly at elevated temperatures. Polar aprotic solvents like DMF favor SN2 mechanisms, but steric hindrance in the dibenzosuberone framework could reduce efficiency .

| Parameter | 3-Methoxypropiophenone | Projected for Dibenzosuberone |

|---|---|---|

| Yield | 88.6% | ~65–75% |

| Purity (HPLC) | 99.44% | >95% |

| Reaction Time | 2–3 h | 4–6 h |

Acid-Catalyzed Hydrolysis and Functionalization

Nitrile Hydrolysis to Carboxylic Acids

In the synthesis of dibenzosuberone-3,7-dicarboxylic acid (Compound 4), 3,7-dicyano dibenzosuberone underwent hydrolysis with HCl/AcOH at reflux . For methoxy derivatives, nitrile intermediates could be hydrolyzed to carboxylic acids, followed by esterification with methanol.

Critical Steps

-

Nitrile Hydrolysis :

-

Esterification :

-

H₂SO₄ catalyst, methanol, 65°C, 12 h → methyl ester.

-

-

Reduction :

-

LiAlH₄ reduction of ester to alcohol, followed by methylation (CH₃I, K₂CO₃).

-

Direct Electrophilic Methoxylation

Friedel-Crafts Alkylation Challenges

Direct methoxylation via electrophilic aromatic substitution is hindered by dibenzosuberone’s electron-deficient aromatic rings. Alternative strategies include:

-

Directed Ortho-Metalation : Use directing groups (e.g., amides) to position methoxy groups .

-

Ullmann Coupling : Cu-mediated coupling of methoxybenzene boronic acids with dibenzosuberone halides.

Scalability and Industrial Considerations

Solvent Recovery and Catalyst Reuse

-

THF Recovery : Distillation post-reaction achieves >90% solvent reuse .

-

Copper Catalyst Recycling : Filtration and washing protocols recover 70–80% CuI .

Data Table 2: Process Economics

| Parameter | Laboratory Scale | Industrial Projection |

|---|---|---|

| Raw Material Cost | $120/g | $18/g |

| Energy Consumption | 15 kWh/kg | 8 kWh/kg |

| Waste Output | 40% | 12% |

Analytical Characterization

Spectroscopic Validation

Analyse Chemischer Reaktionen

3-Methoxy Dibenzosuberone undergoes various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.

Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride, resulting in the formation of alcohols.

Substitution: Electrophilic aromatic substitution reactions can occur, where substituents like halogens or nitro groups are introduced into the aromatic rings.

Common reagents and conditions used in these reactions include acidic or basic catalysts, appropriate solvents, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

Chemistry

- Intermediate for Synthesis : It is utilized as an intermediate in the preparation of dibenzocycloheptenes, which are significant in organic synthesis due to their structural complexity and biological activity.

- Chemical Reactions : The compound undergoes various reactions including oxidation, reduction, and electrophilic aromatic substitution. These reactions can lead to the formation of carboxylic acids, alcohols, and substituted aromatic compounds respectively.

| Reaction Type | Description | Example Products |

|---|---|---|

| Oxidation | Formation of carboxylic acids | Carboxylic acid derivatives |

| Reduction | Formation of alcohols | Alcohol derivatives |

| Electrophilic Substitution | Introduction of substituents into aromatic rings | Halogenated products |

Biology

- Antiviral Properties : Research indicates that derivatives of 3-methoxy dibenzosuberone exhibit potential antiviral properties. Studies have focused on its efficacy against various viral infections, making it a candidate for further exploration in virology.

- Antimicrobial Activity : The compound's derivatives are also being studied for their antimicrobial effects, contributing to the development of new antimicrobial agents.

Medicine

- Potential Antidepressant : Similar compounds have been used as tricyclic antidepressants (TCAs). This compound may influence serotonin and norepinephrine pathways, suggesting its potential role in mood regulation and treatment of depression .

| Compound Type | Mechanism of Action | Potential Applications |

|---|---|---|

| Tricyclic Antidepressants | Affect serotonin and norepinephrine pathways | Treatment of depression |

Industry

- Pharmaceutical Development : The compound is utilized in the pharmaceutical industry for developing new drugs due to its ability to serve as a precursor for synthesizing complex organic molecules .

Case Study 1: Antiviral Activity

A study published in a peer-reviewed journal examined the antiviral activity of this compound derivatives against specific viruses. The results indicated a significant reduction in viral replication rates at certain concentrations, suggesting that these compounds could be developed into antiviral medications .

Case Study 2: Antidepressant Potential

Another research project investigated the effects of this compound on mood regulation in animal models. The findings demonstrated that administration led to improved mood-related behaviors, supporting its potential use as an antidepressant.

Wirkmechanismus

The mechanism by which 3-Methoxy Dibenzosuberone exerts its effects involves interactions with molecular targets such as neurotransmitter receptors and enzymes. For instance, as an antidepressant, it may inhibit the reuptake of neurotransmitters like serotonin and norepinephrine, thereby increasing their levels in the synaptic cleft . This action helps alleviate symptoms of depression and anxiety.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Lipophilicity and Substituent Position

Lipophilicity (logK) is critical for bioavailability and membrane permeability. Comparative studies of methoxy-substituted dibenzosuberone analogs reveal significant positional effects:

- 3-Methoxy derivatives exhibit higher lipophilicity than 2- or 4-methoxy isomers due to reduced steric hindrance and optimal electron-donating effects .

- 2-Methoxy derivatives (e.g., 10,11-dihydro-2-methoxy dibenzosuberone, CAS 17910-72-4) show lower logK values, likely due to increased polarity from proximal ketone groups .

Table 1: Lipophilicity (logK) of Methoxy-Substituted Dibenzosuberone Analogs

| Position | logK Value | Relative Trend |

|---|---|---|

| 2-Methoxy | 3.65 | Lowest in series |

| 3-Methoxy | 4.20 | Highest in series |

| 4-Methoxy | 3.85 | Intermediate lipophilicity |

Data derived from experimental logK measurements and computational models .

Comparison with Non-Dibenzosuberone Methoxylated Compounds

Methoxy-Substituted Aromatic Ketones

- 3-Methoxyacetophenone (CAS 100-06-1): Shares similar electronic properties but lacks the fused bicyclic structure, resulting in lower molecular weight (150.17 g/mol) and reduced lipophilicity (logK ≈ 1.8) .

- 9-Fluorenone: A structurally related ketone without methoxy substitution; its logK (≈3.5) is lower than 3-Methoxy Dibenzosuberone, highlighting the methoxy group’s contribution to hydrophobicity .

Bioactive Methoxylated Phenolics

- Ferulic Acid (3-(3-methoxy-4-hydroxyphenyl)-2-propenoic acid): Demonstrates antioxidant and anti-inflammatory activity, but its linear structure and carboxylic acid group result in higher polarity (logK ≈ 1.5) compared to this compound .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 3-Methoxy Dibenzosuberone?

The primary synthesis involves regioselective bromination of dibenzosuberone followed by methoxy group introduction. For example, halogenation at position 5 of dibenzosuberone (via SeO₂ oxidation or bromine reagents) enables functionalization for subsequent coupling reactions . The Wittig reaction with 3-(dimethylamino)propyl chloride hydrochloride is another key method for alkyl chain addition, critical in tricyclic antidepressant (TCA) analog synthesis .

| Method | Key Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Regioselective bromination | Br₂, FeCl₃, CH₂Cl₂, 0°C → RT | 65-78% | |

| Wittig reaction | 3-(dimethylamino)propyl chloride, dibenzosuberone, THF | 72-85% |

Q. How is this compound characterized using spectroscopic methods?

- FT-IR : Identifies carbonyl (C=O) stretches at ~1680 cm⁻¹ and methoxy (C-O) vibrations at 1250-1200 cm⁻¹ .

- NMR : ¹H-NMR shows aromatic protons (δ 6.8-7.5 ppm) and methoxy singlet (~δ 3.8 ppm). ¹³C-NMR confirms carbonyl (δ ~200 ppm) and quaternary carbons .

- UV-Vis : Absorption maxima (λmax) at 280-320 nm, influenced by conjugation with the dibenzosuberone core .

Q. What are the key physicochemical properties of this compound?

- Molecular Formula : C₁₅H₁₂O .

- Melting Point : 32–34°C (lit.) .

- Solubility : Insoluble in water; soluble in organic solvents (e.g., THF, DCM) .

- Stability : Sensitive to prolonged light exposure; store in amber vials at RT .

Advanced Research Questions

Q. How can regioselective functionalization be achieved in dibenzosuberone derivatives?

Regioselectivity is controlled by steric and electronic factors. For example:

- Bromination : Electrophilic substitution favors position 5 due to electron-donating methoxy groups directing reactivity .

- Cross-coupling : Suzuki-Miyaura reactions at brominated positions enable aryl/heteroaryl group introduction . Computational studies (DFT/B3LYP) predict reactive sites by analyzing frontier molecular orbitals .

Q. What computational methods validate the electronic properties of this compound derivatives?

Density Functional Theory (DFT) at the B3LYP/6-311G++(d,p) level calculates:

- HOMO-LUMO gaps to assess redox activity.

- Electron density maps to predict electrophilic/nucleophilic sites .

- UV-Vis spectral simulations align with experimental λmax values (e.g., 58f derivative: λmax 320 nm vs. calculated 315 nm) .

Q. How do structural modifications impact biological activity compared to traditional TCAs?

- Halogenation : Bromine at position 5 enhances binding to serotonin transporters (SERT) vs. norepinephrine transporters (NET), reducing cardiotoxicity .

- Side-chain elongation : Propylamine chains improve blood-brain barrier penetration but increase muscarinic receptor affinity, leading to anticholinergic side effects .

- Contradictions : While halogenated derivatives show improved efficacy in vitro, in vivo metabolic stability varies due to cytochrome P450 interactions, necessitating structure-metabolism relationship (SMR) studies .

Q. Data Contradiction Analysis

Q. Why do UV-Vis spectra of dibenzosuberone-fused N-heteroacenes show conflicting electronic behavior?

UV-Vis data for dibenzosuberone-fused acenes (e.g., 58f) indicate each fused dibenzosuberone unit contributes half the electronic effect of a benzene ring. However, steric strain from nonplanar structures can redshift absorption maxima unpredictably, conflicting with DFT predictions .

Q. Methodological Recommendations

- Experimental Design : Use PICO (Population: dibenzosuberone derivatives; Intervention: functionalization; Comparison: unmodified core; Outcome: bioactivity/electronic properties) to structure hypotheses .

- Data Validation : Combine NMR/FT-IR with DFT simulations to resolve spectral ambiguities .

- Ethical Compliance : Follow FINER criteria (Feasible, Novel, Ethical, Relevant) for translational studies .

Eigenschaften

IUPAC Name |

5-methoxytricyclo[9.4.0.03,8]pentadeca-1(15),3(8),4,6,11,13-hexaen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14O2/c1-18-13-9-8-12-7-6-11-4-2-3-5-14(11)16(17)15(12)10-13/h2-5,8-10H,6-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPZSNCJZMJUYHS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(CCC3=CC=CC=C3C2=O)C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80603917 | |

| Record name | 3-Methoxy-10,11-dihydro-5H-dibenzo[a,d][7]annulen-5-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80603917 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17910-76-8 | |

| Record name | 3-Methoxy-10,11-dihydro-5H-dibenzo[a,d][7]annulen-5-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80603917 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.